molecular formula C8H16N2O2 B8188831 Ethyl (R)-1-aminopiperidine-3-carboxylate

Ethyl (R)-1-aminopiperidine-3-carboxylate

Cat. No.: B8188831
M. Wt: 172.22 g/mol
InChI Key: JMOARFHFBWNPLA-SSDOTTSWSA-N
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Description

Ethyl ®-1-aminopiperidine-3-carboxylate is a chiral compound belonging to the class of piperidine derivatives It is characterized by the presence of an ethyl ester group attached to the carboxylate moiety and an amino group at the 1-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-1-aminopiperidine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-aminopiperidine-3-carboxylic acid.

    Esterification: The carboxylic acid is then esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain Ethyl ®-1-aminopiperidine-3-carboxylate in high purity.

Industrial Production Methods: In an industrial setting, the production of Ethyl ®-1-aminopiperidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: Ethyl ®-1-aminopiperidine-3-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Ethyl ®-1-aminopiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral building blocks.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl ®-1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    Ethyl (S)-1-aminopiperidine-3-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.

    Methyl ®-1-aminopiperidine-3-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

    1-Aminopiperidine-3-carboxylic acid: The non-esterified form of the compound.

Uniqueness: Ethyl ®-1-aminopiperidine-3-carboxylate is unique due to its chiral nature and the presence of both an amino group and an ester group

Properties

IUPAC Name

ethyl (3R)-1-aminopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOARFHFBWNPLA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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